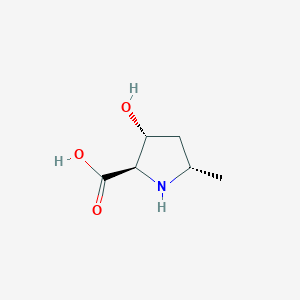

D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Closantel (sodium) is a synthetic antiparasitic agent belonging to the salicylanilide class of compounds. It is primarily used in veterinary medicine to treat and control parasitic infections in livestock, such as sheep and cattle. Closantel is effective against a range of parasites, including liver flukes, gastrointestinal roundworms, and certain arthropods . The compound is known for its potent activity and broad-spectrum efficacy.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Closantel (Natrium) umfasst mehrere wichtige Schritte:

Kondensationsreaktion: Der erste Schritt beinhaltet die Kondensation von p-Chlorbenzylcyanid mit benachbartem Nitro-p-chlortoluol unter Bildung einer Zwischenverbindung.

Reduktionsreaktion: Die Zwischenverbindung wird dann einer Reduktionsreaktion unterzogen, um die Nitrogruppe in eine Aminogruppe umzuwandeln.

Zweite Kondensationsreaktion: Die reduzierte Zwischenverbindung unterliegt einer zweiten Kondensationsreaktion mit 2-Hydroxy-3,5-dijodbenzoesäure unter Bildung von Closantel.

Bildung des Natriumsalzes: Schließlich wird Closantel durch Reaktion mit Natriumhydroxid in seine Natriumsalzform umgewandelt.

Industrielle Herstellungsverfahren: Die industrielle Produktion von Closantel (Natrium) umfasst in der Regel die folgenden Schritte:

Auflösung: Closantel wird in einem geeigneten Lösungsmittel wie Propandiol gelöst und auf 50-60 °C erhitzt.

Mischen: Die Lösung wird mit anderen Komponenten, wie z. B. Glycerinacetal und Levamisolhydrochlorid, vermischt, um eine homogene Mischung zu erhalten.

Klärprozess: Die Mischung wird gerührt und geklärt, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen: Closantel (Natrium) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Closantel kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: Closantel kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Alkylierungsmittel.

Hauptprodukte:

Oxidationsprodukte: Oxidierte Derivate von Closantel.

Reduktionsprodukte: Reduzierte Derivate von Closantel.

Substitutionsprodukte: Substituierte Derivate mit verschiedenen funktionellen Gruppen

Wissenschaftliche Forschungsanwendungen

Closantel (Natrium) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Antiparasitika und deren chemischen Eigenschaften verwendet.

Biologie: Untersucht auf seine Auswirkungen auf verschiedene biologische Systeme, einschließlich seiner Rolle bei der Hemmung von Chitinase in Parasiten.

Medizin: Untersucht auf sein potenzielles Einsatzgebiet bei der Behandlung von parasitären Infektionen bei Mensch und Tier.

Industrie: Verwendet bei der Entwicklung von tiermedizinischen Arzneimitteln und Antiparasitika-Formulierungen

5. Wirkmechanismus

Der Wirkmechanismus von Closantel (Natrium) beinhaltet die Entkopplung der oxidativen Phosphorylierung in den Mitochondrien von Parasiten. Dies führt zur Hemmung der Adenosintriphosphat (ATP)-Synthese, was zu einer Verringerung der Energieproduktion und zum endgültigen Tod des Parasiten führt. Closantel zielt auf Enzyme wie Succinatdehydrogenase und Fumaratreduktase ab, die am oxidativen Phosphorylierungspfad beteiligt sind .

Wirkmechanismus

The mechanism of action of closantel (sodium) involves the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This leads to the inhibition of adenosine triphosphate (ATP) synthesis, resulting in a decrease in energy production and eventual death of the parasite. Closantel targets enzymes such as succinate dehydrogenase and fumarate reductase, which are involved in the oxidative phosphorylation pathway .

Vergleich Mit ähnlichen Verbindungen

Closantel (Natrium) ist unter den Antiparasitika aufgrund seines spezifischen Wirkmechanismus und seiner breiten Wirksamkeit einzigartig. Ähnliche Verbindungen umfassen:

Niclosamid: Eine weitere Salicylanilide-Verbindung mit antiparasitärer Aktivität.

Oxyclozanid: Eine verwandte Verbindung, die zur Behandlung von parasitären Infektionen bei Nutztieren eingesetzt wird.

Rafoxanid: Ein Antiparasitikum mit einem ähnlichen Wirkmechanismus

Closantel zeichnet sich durch seine hohe Potenz und Wirksamkeit gegen eine breite Palette von Parasiten aus, was es zu einem wertvollen Instrument in der Veterinärmedizin macht.

Eigenschaften

CAS-Nummer |

114717-07-6 |

|---|---|

Molekularformel |

C6H11NO3 |

Molekulargewicht |

145.16 g/mol |

IUPAC-Name |

(2R,3R,5S)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4+,5+/m0/s1 |

InChI-Schlüssel |

RVIGBNHLNBRMFX-VPENINKCSA-N |

SMILES |

CC1CC(C(N1)C(=O)O)O |

Isomerische SMILES |

C[C@H]1C[C@H]([C@@H](N1)C(=O)O)O |

Kanonische SMILES |

CC1CC(C(N1)C(=O)O)O |

Synonyme |

D-Proline, 3-hydroxy-5-methyl-, (2alpha,3beta,5beta)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.